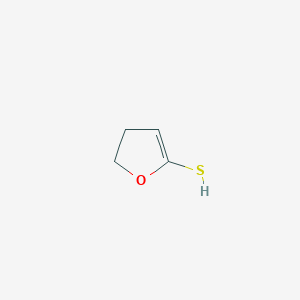
7-Bromo-9,9-dioctyl-9H-fluorene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-9,9-dioctyl-9H-fluorene-2-carbaldehyde is an organic compound with the molecular formula C30H41BrO It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a bromine atom and two octyl groups attached to the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-9,9-dioctyl-9H-fluorene-2-carbaldehyde typically involves the bromination of 9,9-dioctylfluorene followed by formylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The formylation step can be carried out using a Vilsmeier-Haack reaction, which involves the reaction of the brominated fluorene with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-9,9-dioctyl-9H-fluorene-2-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) can be used under mild conditions.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: 7-Bromo-9,9-dioctyl-9H-fluorene-2-carboxylic acid.
Reduction: 7-Bromo-9,9-dioctyl-9H-fluorene-2-methanol.
Scientific Research Applications
7-Bromo-9,9-dioctyl-9H-fluorene-2-carbaldehyde has several applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Materials Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules for various applications.
Mechanism of Action
The mechanism of action of 7-Bromo-9,9-dioctyl-9H-fluorene-2-carbaldehyde is primarily related to its electronic properties. The presence of the bromine atom and the octyl groups influences the compound’s electron distribution and reactivity. In organic electronics, it acts as a donor or acceptor molecule, facilitating charge transfer processes. The aldehyde group can also participate in various chemical reactions, contributing to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-9,9-dimethyl-9H-fluorene-2-carbaldehyde: Similar structure but with dimethyl groups instead of octyl groups.
9,9-Dioctyl-2,7-dibromofluorene: Contains two bromine atoms and is used in similar applications.
9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester: Used in organic electronics and materials science.
Uniqueness
7-Bromo-9,9-dioctyl-9H-fluorene-2-carbaldehyde is unique due to the combination of its bromine atom, octyl groups, and aldehyde functionality. This combination imparts specific electronic and steric properties, making it a valuable compound for the synthesis of advanced materials and organic electronic devices .
Properties
CAS No. |
534600-14-1 |
|---|---|
Molecular Formula |
C30H41BrO |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
7-bromo-9,9-dioctylfluorene-2-carbaldehyde |
InChI |
InChI=1S/C30H41BrO/c1-3-5-7-9-11-13-19-30(20-14-12-10-8-6-4-2)28-21-24(23-32)15-17-26(28)27-18-16-25(31)22-29(27)30/h15-18,21-23H,3-14,19-20H2,1-2H3 |
InChI Key |
KOXQYJOFXQCICJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C=O)C3=C1C=C(C=C3)Br)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


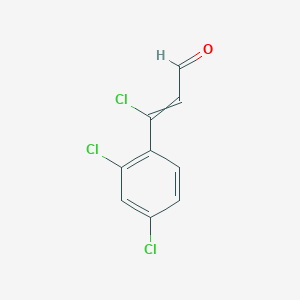
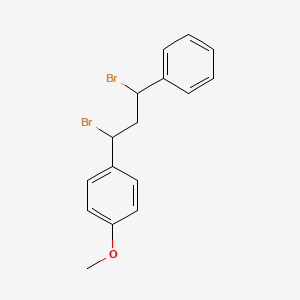
![(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine](/img/structure/B14223276.png)
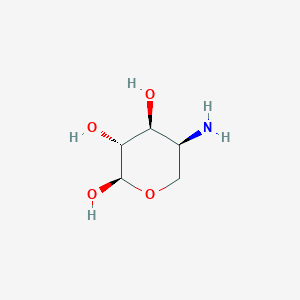
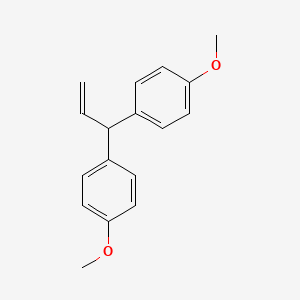
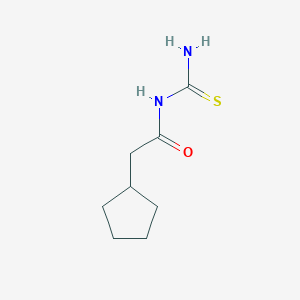
![2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223308.png)
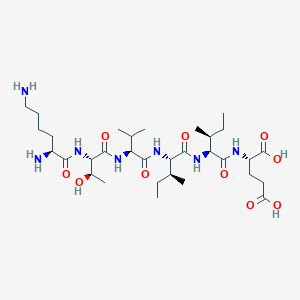
![N-Phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B14223329.png)
![4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14223331.png)

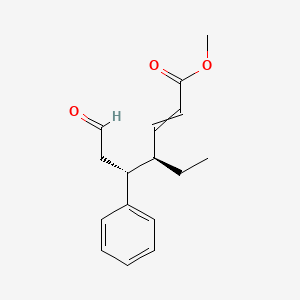
![2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol](/img/structure/B14223348.png)
